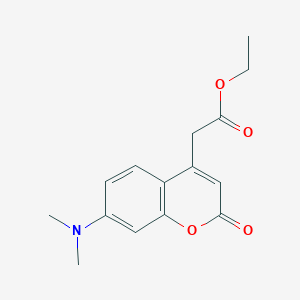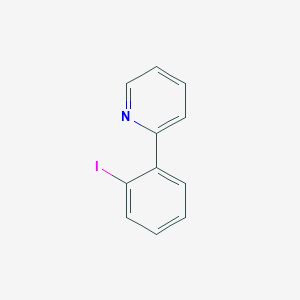![molecular formula C14H15N3OS B15064442 2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one CAS No. 61523-91-9](/img/structure/B15064442.png)
2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one is a synthetic organic compound that features both indole and thiazole moieties. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one typically involves the following steps:
Formation of the Indole Moiety: Starting from a suitable precursor, such as indole-3-carboxaldehyde, the indole ring is constructed.
Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.
Coupling Reaction: The indole and thiazole moieties are then coupled together using a suitable linker, such as a methyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with indole and thiazole moieties are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, these compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one would depend on its specific biological target. Generally, compounds with indole and thiazole moieties can interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((1H-Indol-3-yl)methyl)-2-aminothiazole
- 5-((1H-Indol-3-yl)methyl)-2-(methylamino)thiazole
Uniqueness
The unique combination of the indole and thiazole moieties in 5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
61523-91-9 |
|---|---|
Formule moléculaire |
C14H15N3OS |
Poids moléculaire |
273.36 g/mol |
Nom IUPAC |
2-ethylimino-5-(1H-indol-3-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15N3OS/c1-2-15-14-17-13(18)12(19-14)7-9-8-16-11-6-4-3-5-10(9)11/h3-6,8,12,16H,2,7H2,1H3,(H,15,17,18) |
Clé InChI |
MJGCZGZCLZNTAY-UHFFFAOYSA-N |
SMILES canonique |
CCN=C1NC(=O)C(S1)CC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol)](/img/structure/B15064374.png)


![8-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B15064387.png)
![N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine](/img/structure/B15064402.png)


![2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one](/img/structure/B15064412.png)




